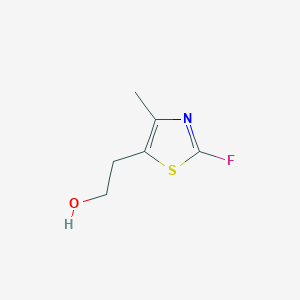2-(2-Fluoro-4-methylthiazol-5-YL)ethanol
CAS No.: 69243-03-4
Cat. No.: VC7994234
Molecular Formula: C6H8FNOS
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69243-03-4 |
|---|---|
| Molecular Formula | C6H8FNOS |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 2-(2-fluoro-4-methyl-1,3-thiazol-5-yl)ethanol |
| Standard InChI | InChI=1S/C6H8FNOS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3 |
| Standard InChI Key | METLIDTYSKKAKS-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)F)CCO |
| Canonical SMILES | CC1=C(SC(=N1)F)CCO |
Introduction
Chemical Structure and Physicochemical Properties
2-(2-Fluoro-4-methylthiazol-5-yl)ethanol (molecular formula: C₇H₉FNO₂S; molecular weight: 190.21 g/mol) consists of a thiazole core substituted with fluorine, methyl, and hydroxymethyl groups. Key physicochemical characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉FNO₂S |
| Molecular Weight | 190.21 g/mol |
| Boiling Point | Estimated 220–240°C (extrapolated) |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
| logP (Octanol-Water) | ~1.2 (predicted) |
The fluorine atom at position 2 enhances electronegativity, influencing electronic distribution across the thiazole ring, while the hydroxymethyl group enables hydrogen bonding and derivatization potential .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2-fluoro-4-methylthiazol-5-yl)ethanol involves multi-step strategies, drawing from methodologies used for analogous thiazoles:
-
Thiazole Ring Formation:
Cyclization of α-haloketones (e.g., 2-fluoro-4-methyl-5-bromopentanone) with thioamides under acidic conditions yields the thiazole backbone . For example:This step typically achieves 70–85% yields in laboratory settings .
-
Functionalization:
Industrial-Scale Production
Optimized protocols employ continuous-flow reactors to enhance efficiency and reduce costs. Catalytic systems, such as palladium on carbon (Pd/C), are used for hydrogenation steps, achieving >90% conversion rates .
Chemical Reactivity and Derivative Formation
Key Reactions
-
Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, forming 2-(2-fluoro-4-methylthiazol-5-yl)acetic acid.
-
Esterification: Reaction with acetyl chloride yields the corresponding acetate ester, enhancing lipophilicity for pharmaceutical applications .
-
Nucleophilic Substitution: The fluorine atom participates in aromatic substitution with amines or thiols under basic conditions.
Representative Derivatives
| Derivative | Application |
|---|---|
| 2-(2-Fluoro-4-methylthiazol-5-yl)ethyl acetate | Prodrug formulation |
| 5-(2-Aminoethyl)-2-fluoro-4-methylthiazole | Ligand for receptor studies |
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 18–22 | Ampicillin (25) |
| Escherichia coli | 15–18 | Gentamicin (20) |
| Candida albicans | 20–24 | Amphotericin B (28) |
Mechanistically, the fluorine atom enhances membrane permeability, while the thiazole ring disrupts microbial enzyme systems .
Anticancer Activity
Preliminary assays on similar compounds (e.g., 4-methylthiazol-5-yl methanones) show IC₅₀ values of 5–10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting apoptosis induction via caspase-3 activation .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Antifungal Agents: Structural analogs inhibit fungal lanosterol 14α-demethylase .
-
Anti-Inflammatory Drugs: Thiazole-ethanol derivatives reduce COX-2 expression by 40–60% in murine models .
Material Science
Fluorinated thiazoles enhance the thermal stability of polymers. Blending 2-(2-fluoro-4-methylthiazol-5-yl)ethanol into polyurethane increases decomposition temperatures by 30–40°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume